1-(Difluoromethyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(Difluoromethyl)-1H-indole-3-carbaldehyde is a chemical compound that features an indole core substituted with a difluoromethyl group and an aldehyde functional group
Preparation Methods
One common method includes the use of difluoromethylation reagents such as ClCF₂H, which reacts with the indole substrate under specific conditions . Another approach involves the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the indole ring . Industrial production methods often employ these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Cross-Coupling: The compound can undergo cross-coupling reactions with various partners, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include metal catalysts, radical initiators, and specific solvents to control the reaction environment. Major products formed from these reactions include difluoromethylated derivatives and various functionalized indole compounds.
Scientific Research Applications
1-(Difluoromethyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-1H-indole-3-carbaldehyde exerts its effects often involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes or receptors . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins, modulating their activity . These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-indole-3-carbaldehyde can be compared with other difluoromethylated indole derivatives, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals for its biological activity.
Difluoromethylated aromatic compounds: Often used in pharmaceuticals for their enhanced metabolic stability and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(difluoromethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)13-5-7(6-14)8-3-1-2-4-9(8)13/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXMZRFDEWARBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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